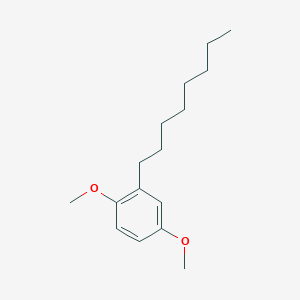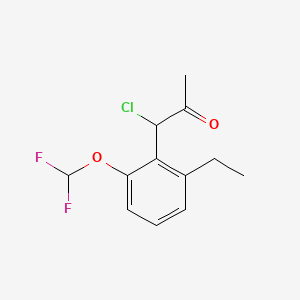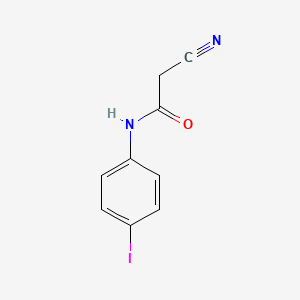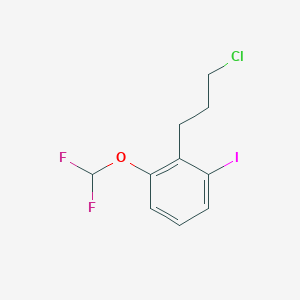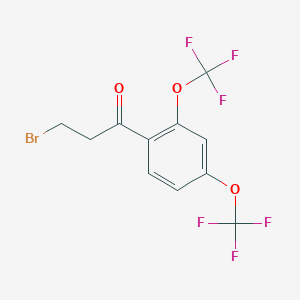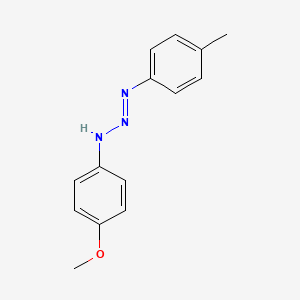
(1E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is a member of the triazene family, which are organic compounds containing the functional group -N=N-N-. These compounds are known for their applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic amine. The reaction conditions often include acidic or basic environments to facilitate the formation of the triazene linkage.
Industrial Production Methods
Industrial production methods for triazene compounds generally involve large-scale diazotization and coupling reactions. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to azo compounds.
Reduction: Formation of hydrazines.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, triazene compounds are used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology
In biological research, triazene derivatives are studied for their potential as anticancer agents due to their ability to alkylate DNA.
Medicine
Some triazene compounds are used in chemotherapy for treating certain types of cancer, such as melanoma.
Industry
In industry, triazene compounds are used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of triazene compounds often involves the formation of reactive intermediates that can interact with biological molecules. For example, in medicinal applications, triazene compounds can alkylate DNA, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Triazene, 3-(4-methoxyphenyl)-1-(4-chlorophenyl)-
- 1-Triazene, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-
Uniqueness
1-Triazene, 3-(4-methoxyphenyl)-1-(4-methylphenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to other triazene compounds.
Eigenschaften
CAS-Nummer |
10153-22-7 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
4-methoxy-N-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)15-17-16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,15,16) |
InChI-Schlüssel |
RWDMOOXRHNPNLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


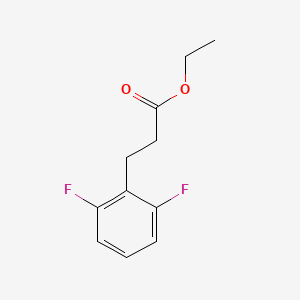
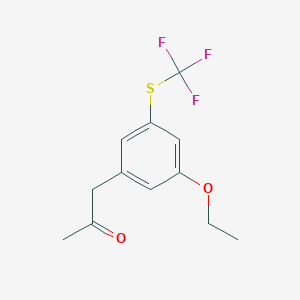
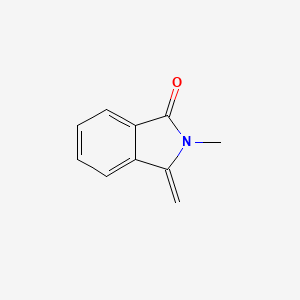
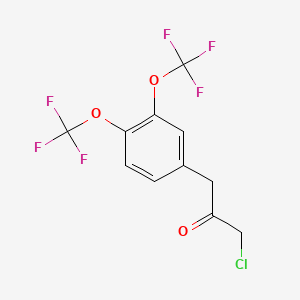
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
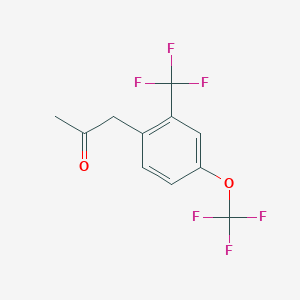
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
